2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a heterocyclic compound containing a triazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl and propyl substituents under specific conditions to form the desired triazole derivative . The reaction conditions often include the use of a base to facilitate the formation of the intermediate, followed by cyclization and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to enhance efficiency and selectivity. A metal-free process has been reported for the synthesis of similar triazole derivatives, which features an efficient construction of the triazole ring under flow conditions . This method is atom-economical, highly selective, and environmentally benign, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The compound may inhibit specific enzymes or interfere with cellular processes, resulting in its antimicrobial, anticancer, or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Butyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 2-[(4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Uniqueness
2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific ethyl and propyl substituents on the triazole ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
603071-16-5 |
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Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-[(4-ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H15N3O2S/c1-3-5-7-10-11-9(12(7)4-2)15-6-8(13)14/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
NCTQTDVLLYIHQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1CC)SCC(=O)O |
solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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